Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate
Description
This compound (CAS: 1251003-15-2) is a racemic spirocyclic diazepane derivative featuring a 1,7-diazaspiro[4.4]nonane core. Its structure includes a tert-butyl carbamate group at position 7, a ketone at position 2, and a phenyl substituent at position 9 (Figure 1). It is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drug candidates . The compound is commercially available with 95% purity (e.g., Combi-Blocks catalog: QN-8890) .
Properties
IUPAC Name |
tert-butyl (5S,9S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)10-9-15(21)19-18/h4-8,14H,9-12H2,1-3H3,(H,19,21)/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZUSOIECSXBAV-RDTXWAMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-diaroyl-1-aryl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate, leading to the formation of the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic compound.
Scientific Research Applications
Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism by which Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key structural analogs and their differences:
Key Observations:
- Substituent Effects : The phenyl group at position 9 in the target compound likely enhances π-π stacking interactions in CNS targets, whereas fluorophenyl analogs (e.g., 4-F derivative) improve metabolic stability .
- Chirality : Unlike simpler spiro derivatives (e.g., CAS 2306252-57-1), the racemic nature of the target compound necessitates enantiomeric resolution for therapeutic applications .
- Safety Profiles: Related diazaspiro compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting similar handling precautions may apply .
Pharmacological Relevance
- CNS Applications : The phenyl-substituted spiro core is a hallmark of dopamine and serotonin receptor modulators. Pyridinyl variants () show promise in treating anxiety disorders .
- Antimicrobial Activity : Benzyl-substituted analogs (CAS 646055-62-1) demonstrate broad-spectrum activity against Gram-positive pathogens .
Biological Activity
Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate (CAS Number: 1251003-15-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies.
The molecular formula of Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate is with a molecular weight of 316.40 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.40 g/mol |
| CAS Number | 1251003-15-2 |
| Purity | ≥95% |
Research indicates that Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate exhibits significant biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structural characteristics allow it to modulate various signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains. In vitro assays have shown inhibition zones indicating effective antibacterial action.
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. Results indicate that it can induce apoptosis in specific cancer types, potentially making it a candidate for further development as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegeneration. It appears to reduce oxidative stress and promote neuronal survival.
Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Cytotoxicity Against Cancer Cells
In a research article from Cancer Letters, the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
Study 3: Neuroprotection in Animal Models
A recent investigation published in Neurobiology of Disease assessed the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated that administration of the compound significantly improved cognitive function and reduced amyloid plaque deposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
